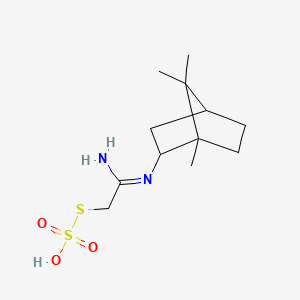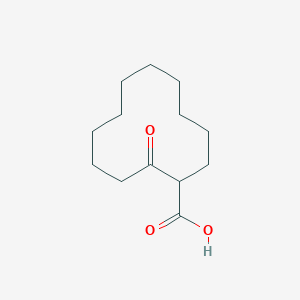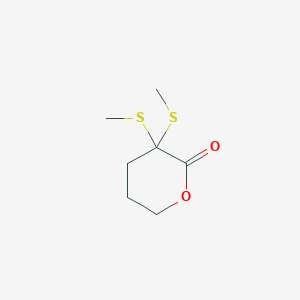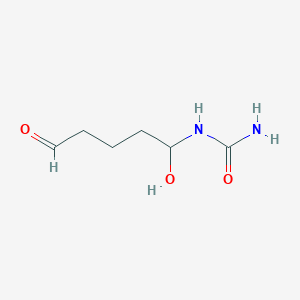![molecular formula C16H15N3 B14357951 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine CAS No. 91173-90-9](/img/structure/B14357951.png)
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of N-substituted α-aminoketones and formamide with heat .
Industrial Production Methods
Industrial production of this compound may involve high-temperature reactions with dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient formation of the desired heterocyclic structure while maintaining high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2′-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
Uniqueness
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine stands out due to its unique combination of imidazole and pyridine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91173-90-9 |
|---|---|
Formule moléculaire |
C16H15N3 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-11,14H,12H2,(H,18,19) |
Clé InChI |
DIBMWCTUWQGPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=NC=CN2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)




![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)


